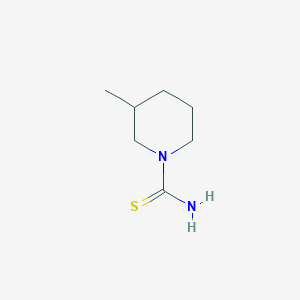

3-Methylpiperidine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

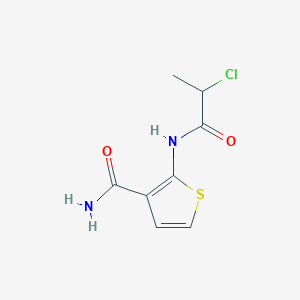

3-Methylpiperidine-1-carbothioamide is a chemical compound with the molecular formula C7H14N2S and a molecular weight of 158.26 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 3rd position with a methyl group and at the 1st position with a carbothioamide group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted refractive index of 1.56 .Aplicaciones Científicas De Investigación

Analytical Method Development

Carbothioamides are essential in developing analytical methods for detecting and quantifying hydrazides and carbothioamids, which are critical intermediates in synthesizing potential drug substances. Studies have optimized mass spectrometric detection conditions for these compounds, enhancing the sensitivity and selectivity of determinations vital in pharmacokinetics and drug metabolism studies (Varynskyi, 2018).

Antimicrobial and Anticancer Research

Compounds structurally related to 3-Methylpiperidine-1-carbothioamide have shown promising results in antimicrobial and anticancer studies. For instance, certain derivatives have demonstrated significant bactericidal activity against pathogens such as E. coli and P. vulgaris, highlighting their potential as leads in antibacterial drug development (Liu Xin, Shi, Bao, & Lin, 2006). Furthermore, pyrazole-1-carbothioamide nucleosides exhibited notable antiproliferative activity against various human cancer cell lines, suggesting their utility in cancer research (Radwan, Khalid, Amer, & Alotaibi, 2019).

Corrosion Inhibition

Research on 8-hydroxyquinoline analogs related to this compound has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings are crucial for industrial applications where corrosion resistance is essential, showcasing the compound's potential in materials science (About et al., 2020).

Spectroscopic and Structural Analyses

The detailed spectroscopic and structural analysis of carbothioamide derivatives provides valuable insights into their molecular properties, contributing to fields like drug design and material science. Studies have focused on understanding the vibrational spectra, molecular geometry, and electronic properties of these compounds, facilitating their application in designing more effective pharmaceuticals and materials (Muthu, Ramachandran, & Uma maheswari, 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which include 3-methylpiperidine-1-carbothioamide, have been utilized in various therapeutic applications . They have shown a wide variety of biological activities and are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to interact with various targets leading to a range of biological effects .

Biochemical Pathways

Piperidine derivatives have been found to interact with various biochemical pathways leading to a range of biological effects .

Result of Action

Piperidine derivatives have been found to have a range of biological effects .

Propiedades

IUPAC Name |

3-methylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBICUCVLNVRHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2774354.png)

![2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2774356.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2774357.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)

![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)

![N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2774366.png)